![molecular formula C17H17FN4O4S B2702163 2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-21-7](/img/structure/B2702163.png)
2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is complex, with multiple functional groups. It includes a fluorobenzyl group, a morpholinosulfonyl group, and a triazolopyridinone core .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” are not available, related compounds undergo various reactions. For instance, triazolopyridines can undergo nucleophilic substitution reactions .科学的研究の応用
Structural and Synthetic Analysis
Experimental and Theoretical Analysis of Intermolecular Interactions
The study of biologically active 1,2,4-triazole derivatives, including fluoro derivatives, focuses on their crystal structures and intermolecular interactions. The research highlights the presence of various interaction types, such as C–H⋯O and C–H⋯π, crucial for understanding the compound's structural properties and reactivity. Theoretical quantum mechanical calculations provide insights into these interactions' nature and energetics, assisting in the drug design process (Shukla et al., 2014).
Supramolecular Synthons Formation
Derivatives of 1,2,4-triazolo[1,5-a]pyridines demonstrate the influence of substituents on crystal structures through diverse supramolecular synthons. These structures are critical for pharmaceutical development and applications in crystal engineering, offering insights into the compound's potential for forming stable and bioactive structures (Chai et al., 2019).
Biological Applications and Potential
Antimicrobial and Antioxidant Properties
Some derivatives have shown promise in antimicrobial activities against various microorganisms. Research into these derivatives provides insights into their potential as therapeutic agents. The structural motifs, such as those involving morpholine, play a significant role in their biological activities, including antioxidant properties. This indicates the compound's potential utility in developing treatments for infectious diseases and conditions associated with oxidative stress (Bektaş et al., 2007).
Inhibition of Disease-Related Enzymes
Derivatives incorporating 1,3,5-triazine structural motifs have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and tyrosinase, associated with neurological disorders and pigmentation diseases, respectively. This research underscores the compound's potential in developing treatments for Alzheimer's, Parkinson's, and skin pigmentation disorders (Lolak et al., 2020).
Anticancer Activity
The compound's framework is being explored for its antimalarial properties, indicating its broader pharmacological potential. The design and synthesis of novel derivatives, followed by in vitro evaluation against Plasmodium falciparum, have highlighted certain derivatives as promising antimalarial agents. These findings suggest the compound's versatility in drug development, potentially extending to anticancer applications (Karpina et al., 2020).
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGQBYSRHDTEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

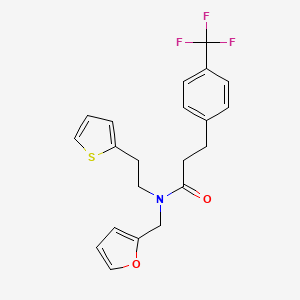

![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2702084.png)
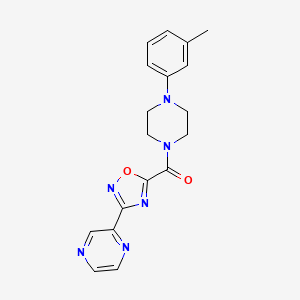
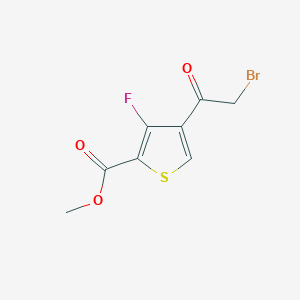
![N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2702088.png)
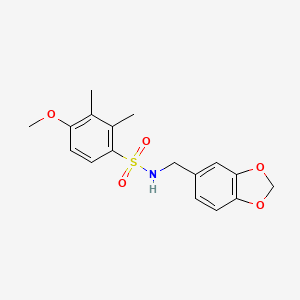
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea](/img/structure/B2702094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2702096.png)
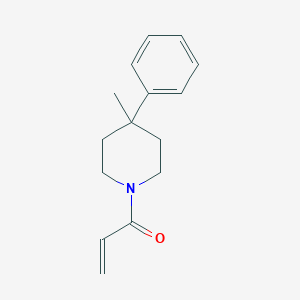
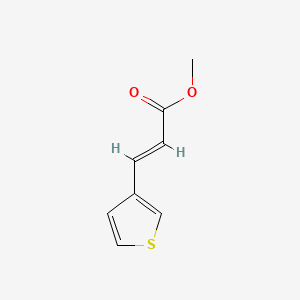
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702101.png)
![N-(2-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702103.png)